5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step often involves the reaction of a suitable thiol with a halogenated precursor.
Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
- 5-{[(2-Methylbenzyl)sulfanyl]methyl}-2-furoato
Uniqueness
Compared to similar compounds, 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tetrahydrofuran moiety, which can impart different physicochemical properties and biological activities. The combination of the triazole ring and the sulfanyl group also provides a distinct reactivity profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanylmethyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-12-5-2-3-6-13(12)10-22-11-15-17-18-16(21)19(15)9-14-7-4-8-20-14/h2-3,5-6,14H,4,7-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPDRIHPPCVZMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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